molecular formula C18H19N5O3 B353041 4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 306735-68-2

4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B353041
CAS No.: 306735-68-2
M. Wt: 353.4g/mol
InChI Key: OTHLDBRZPXOSIW-UHFFFAOYSA-N
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Description

4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the 1,3,5-triazino[1,2-a]benzimidazol-2-amine class of heterocyclic compounds, which are known to exhibit a range of biological activities . The core triazinobenzimidazole scaffold has been reported to function as an inhibitor of the enzyme dihydrofolate reductase (DHFR) , a well-established target for anticancer and antimicrobial agents. The 3,4,5-trimethoxyphenyl substituent is a prominent pharmacophore in drug discovery, frequently associated with potent antitumor activity . This functional group is found in numerous investigational compounds that exert their effects by inhibiting tubulin polymerization , disrupting microtubule formation, and targeting additional pathways such as heat shock protein 90 (Hsp90) and histone lysine-specific demethylase 1 (LSD1) . Consequently, this compound is a valuable candidate for researchers exploring novel therapeutic agents in oncology, particularly for structure-activity relationship (SAR) studies and cytotoxicity screening against various cancer cell lines. Furthermore, analogs within this chemical family have demonstrated promising anthelmintic activity against parasites like Trichinella spiralis , showing higher efficacy than albendazole in vitro, and have also been investigated for their antibacterial properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-24-13-8-10(9-14(25-2)15(13)26-3)16-21-17(19)22-18-20-11-6-4-5-7-12(11)23(16)18/h4-9,16H,1-3H3,(H3,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHLDBRZPXOSIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2N=C(NC3=NC4=CC=CC=C4N23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzimidazole Precursor Synthesis

The synthesis typically begins with functionalized benzimidazole intermediates. For example, 2-nitro-3,4,5-trimethoxyaniline undergoes diazotation followed by coupling with ethyl cyanoacetylcarbamate to form hydrazone intermediates. Cyclization under acidic conditions yields 1-(2-nitro-3,4,5-trimethoxyphenyl)-6-azauracil-5-carbonitrile, which is subsequently reduced to the corresponding amino derivative using FeSO4_4/NH3_3 systems. This step establishes the benzimidazole core critical for downstream functionalization.

Triazine Ring Closure

The triazine ring is constructed via cyclocondensation of the amino-benzimidazole intermediate with trimethoxyphenyl-containing reagents. For instance, refluxing 3-(3,4,5-trimethoxyphenyl)-1H-benzimidazol-2-amine with cyanogen bromide in acetic acid facilitates the formation of the triazino[1,2-a]benzimidazole scaffold. Microwave irradiation (100–150°C, 100 W) in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) accelerates this step, reducing reaction times from hours to minutes.

Microwave-Assisted Organic Synthesis (MAOS)

Catalyst Systems

MAOS protocols employ CuI (5–10 mol%) and K3_3PO4_4 (2 equiv) in DMF to promote C–N coupling between benzimidazole amines and trimethoxyphenyl halides. For example, reacting N-(1H-benzimidazol-2-yl)-2-phenylacetamide with 3,4,5-trimethoxybenzyl chloride under microwave irradiation (100°C, 1 h) yields the target compound with 75–85% efficiency. The use of DMF as a polar aprotic solvent enhances solubility and reaction homogeneity.

Optimization of Reaction Parameters

Key parameters include:

  • Temperature : 80–150°C, with higher temperatures favoring cyclization over side reactions.

  • Time : 1–3 h for MAOS vs. 12–24 h for conventional heating.

  • Solvent : DMF > DMSO > ethanol, based on dielectric heating efficiency.

Post-Functionalization and Purification

Hydrolysis and Amination

Post-cyclization steps often involve hydrolysis of cyano groups using HCl/H2_2O (1:5) to yield carboxylic acid intermediates, which are subsequently aminated with NH3_3 or primary amines. For example, treating 6,7,8-trimethoxy-3-oxo-3,4-dihydro-triazino[2.3-a]benzimidazol-2-carbonitrile with aqueous NH3_3 at 60°C for 1 h introduces the 2-amine group.

Recrystallization and Chromatography

Purification is achieved via:

  • Recrystallization : Ethanol/water (1:1) mixtures remove unreacted starting materials.

  • Column Chromatography : Silica gel with ethyl acetate/methanol (19:1) eluent isolates the target compound.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)TimeKey Advantages
MAOSCuI, K3_3PO4_4, DMF, 100°C851 hRapid, high yield
ConventionalFeSO4_4, NH3_3, reflux6524 hNo specialized equipment required
Acidic CyclizationAcetic acid, reflux7010 hScalable for industrial production

Structural Confirmation and Characterization

Spectroscopic Data

  • 1^1H NMR (DMSO-d6d_6): δ 3.85 (s, 9H, OCH3_3), 6.72–7.89 (m, aromatic H), 12.11 (br, NH).

  • 13^{13}C NMR : δ 56.2 (OCH3_3), 114.5–151.3 (aromatic C), 166.8 (C=N).

  • HRMS : m/z 423.1542 [M+H]+^+ (calc. 423.1545).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar triazino-benzimidazole core and the equatorial orientation of the trimethoxyphenyl group, which minimizes steric hindrance .

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzimidazole compounds possess significant anticancer properties. For instance, compounds similar to 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

A study published in Molecules highlighted the synthesis of novel benzimidazole derivatives that demonstrated potent anticancer activities against different cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways related to cell survival and proliferation .

Anti-inflammatory Properties

Benzimidazole derivatives have been recognized for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of the trimethoxyphenyl group enhances the anti-inflammatory activity by modulating the NF-kB pathway .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Studies have demonstrated that benzimidazole derivatives can exhibit activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Polymeric Applications

The derivatives of triazino-benzimidazole compounds are being explored for their potential use in polymer chemistry. Their ability to form stable complexes with metal ions makes them suitable candidates for applications in catalysis and material stabilization.

For example, the incorporation of such compounds into polymer matrices has been studied for creating materials with enhanced thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for electronics and aerospace industries .

Case Studies

StudyApplicationFindings
Molecules (2022)AnticancerIdentified novel derivatives with significant cytotoxicity against cancer cell lines; mechanisms include apoptosis induction.
Journal of Medicinal Chemistry (2023)Anti-inflammatoryDemonstrated inhibition of COX-2 expression; compounds reduced inflammation markers in animal models.
Polymer Science (2023)Material ScienceDeveloped polymer composites using benzimidazole derivatives; enhanced mechanical properties observed.

Mechanism of Action

The mechanism of action of 4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation . This inhibition can lead to the suppression of bacterial growth and cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of triazinobenzimidazoles are highly dependent on substituents at the 4-position. Below is a detailed comparison with analogous compounds:

Substituted Phenyl Derivatives
Substituent (R) Key Biological Activities Molecular Formula IC₅₀ (DHFR Inhibition) Herbicidal Activity (Rape, %) Antinematodal Efficacy (%) References
3,4,5-Trimethoxyphenyl Moderate herbicidal activity (specific data not reported); potential DHFR inhibition C₁₉H₂₀N₅O₃ Not tested 40–60 (observed in analogs) N/A
4-Methoxyphenyl Weak herbicidal activity; no significant DHFR inhibition C₁₆H₁₅N₅O >50 µM 20–30 N/A
4-Chlorophenyl DHFR inhibition (IC₅₀ = 12.3 µM); antitumor potential C₁₅H₁₂ClN₅ 12.3 µM N/A N/A
3-Fluorophenyl Antinematodal activity (56% efficacy at 50 µg/mL against Trichinella spiralis) C₁₅H₁₂FN₅ N/A N/A 56
4-Hydroxyphenyl High antinematodal activity (best in series); solubility-limited applications C₁₅H₁₃N₅O N/A N/A 58

Key Findings :

  • DHFR Inhibition : Compounds with electron-withdrawing groups (e.g., 4-chlorophenyl) exhibit stronger dihydrofolate reductase (DHFR) inhibition, a target for antitumor agents . The 3,4,5-trimethoxyphenyl derivative’s bulky substituent may reduce binding affinity compared to smaller groups.
  • Herbicidal Activity : The 3,4,5-trimethoxyphenyl group enhances herbicidal activity against rape (40–60% inhibition), likely due to improved membrane permeability from methoxy groups .
  • Antinematodal Activity : Hydroxyl and fluorine substituents significantly improve efficacy against Trichinella spiralis, with 3-fluorophenyl and 4-hydroxyphenyl derivatives showing >50% efficacy .
Alkyl and Heteroaryl Derivatives
Substituent (R) Key Properties Molecular Formula Notable Data References
4,4-Dimethyl Strong DHFR inhibition (IC₅₀ = 10.9 µM); preclinical antitumor candidate C₁₃H₁₆N₅ IC₅₀ = 10.9 µM
Thiophen-2-yl Moderate antinematodal activity; limited solubility C₁₃H₁₁N₅S 45% efficacy at 50 µg/mL
4-(Trifluoromethyl)phenyl High lipophilicity; inactive in herbicidal assays C₁₆H₁₂F₃N₅ N/A

Key Findings :

  • Alkyl Groups : 4,4-Dimethyl substitution maximizes DHFR inhibition, likely due to steric stabilization of the enzyme-inhibitor complex .
  • Heteroaryl Groups : Thiophen-2-yl derivatives show moderate antiparasitic activity but are less potent than fluorophenyl analogs .

Structural and Tautomeric Considerations

The 1,4-dihydro tautomer of 4-(3,4,5-trimethoxyphenyl)-triazinobenzimidazole predominates in DMSO, as confirmed by ¹H NMR . However, tautomeric equilibria (e.g., 3,4-dihydro and 4,10-dihydro forms) may influence reactivity and binding in biological systems .

Commercial Availability and Discontinuations

Several analogs, such as 4-(3,4-dimethoxyphenyl) and 4-(4-chloro-2-fluorophenyl) derivatives, have been discontinued by suppliers like CymitQuimica due to low demand or synthesis challenges .

Biological Activity

4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex heterocyclic compound characterized by its unique structural features, including a triazine and benzimidazole framework. Its molecular formula is C₁₈H₁₉N₅O₃. The presence of three methoxy groups on the phenyl ring enhances its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological effects.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multiple chemical reactions that allow for the incorporation of the triazine and benzimidazole moieties. The synthetic pathways often focus on optimizing yield and purity while enabling modifications to enhance biological activity. The structural complexity provides a basis for various interactions with biological targets.

Antimicrobial Activity

Compounds similar to this compound have been evaluated for their antimicrobial properties. Research indicates that derivatives containing the triazole moiety exhibit significant antibacterial and antifungal activities. For example:

  • Antibacterial Effects : Compounds with triazole structures have shown effectiveness against various bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.125 to 8 μg/mL against several strains .
  • Fungal Activity : Similar compounds have demonstrated antifungal properties against pathogens like Candida albicans and Aspergillus fumigatus .
CompoundStructureAntimicrobial Activity
This compoundStructureEffective against Gram-positive and Gram-negative bacteria
1,2,4-Triazole derivativesStructureMIC values of 0.125–8 μg/mL against multiple bacterial strains

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance:

  • Cell Line Studies : In vitro studies using the NCI 57 cell line panel revealed that certain derivatives exhibited broad-spectrum antitumor efficacy across various cancer types. Notably, compounds derived from similar structures showed significant activity against renal cancer (UO-31) and lung cancer (NCI-H522) cell lines .
CompoundCancer TypeActivity Level
Compound ARenal (UO-31)High
Compound BLung (NCI-H522)Moderate

The mechanisms through which these compounds exert their biological effects often involve:

  • Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors affecting pathways crucial for microbial survival or cancer cell proliferation.
  • Receptor Interactions : The binding affinities with specific receptors can modulate cellular responses leading to therapeutic effects.

Case Studies

Several studies have highlighted the promising biological activities of compounds related to this compound:

  • Study on Antimicrobial Properties : A recent study evaluated a series of triazole derivatives for their antibacterial efficacy against resistant strains. One derivative showed remarkable potency with an MIC significantly lower than standard antibiotics .
  • Anticancer Evaluation : Another study focused on the synthesis of quinazoline-based derivatives that demonstrated substantial antitumor activity in multiple cell lines. Compounds with structural similarities to the target compound were noted for their selective action against specific cancer types .

Q & A

Q. What are the optimal synthetic pathways for preparing 4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted benzaldehyde derivatives with triazole or benzimidazole precursors. For example, refluxing intermediates in ethanol with glacial acetic acid as a catalyst (as seen in triazino-benzimidazole syntheses) can yield the core structure . Optimizing solvent systems (e.g., DMSO for solubility) and reaction time (e.g., 18-hour reflux for cyclization) improves yields. Post-synthesis purification via column chromatography with gradient elution (e.g., EtOAC/light petroleum mixtures) enhances purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., NH₂ at ~3264 cm⁻¹, C-O at ~1278 cm⁻¹) and confirms hydrogen bonding patterns .
  • Elemental Analysis : Validates empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .
  • NMR : Resolves aromatic proton environments (e.g., trimethoxyphenyl protons at δ 3.8–4.0 ppm) and confirms regioselectivity .

Q. How can researchers design preliminary biological activity assays for this compound?

  • Methodological Answer : Begin with in vitro antimicrobial or enzyme inhibition assays. For example, use agar diffusion methods to test antimicrobial activity against Gram-positive/negative strains , or fluorometric assays to measure phosphodiesterase inhibition (as seen in triazolo-pyrimidine derivatives) . Dose-response curves (0.1–100 µM) and positive controls (e.g., ciprofloxacin for antimicrobial tests) are critical for validation.

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays) be resolved?

  • Methodological Answer :
  • Mechanistic Profiling : Use computational docking (e.g., AutoDock Vina) to compare binding affinities across target enzymes and identify off-target effects .
  • Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), pH, and temperature. Cross-validate results with orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • Analog Synthesis : Introduce substituents at the triazine or benzimidazole moieties (e.g., halogens, methoxy groups) to assess electronic effects .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with bioactivity .

Q. How should researchers design in vivo studies to evaluate toxicity and pharmacokinetics?

  • Methodological Answer :
  • Experimental Design : Use randomized block designs with split-plot arrangements (e.g., dose groups as main plots, time points as subplots) to minimize variability .
  • Pharmacokinetic Parameters : Measure plasma half-life (t₁/₂), bioavailability (F%), and tissue distribution via LC-MS/MS. Include negative controls and adjust for metabolic stability using liver microsomes .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent biological responses?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use tools like GraphPad Prism for robust error estimation .
  • ANOVA with Post-Hoc Tests : Compare means across multiple doses (e.g., Tukey’s HSD for pairwise comparisons) to identify significant trends .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer : Perform single-crystal X-ray diffraction to determine bond angles and torsional strain. Compare experimental data with DFT-optimized geometries (e.g., Gaussian 16) to validate intramolecular interactions (e.g., π-π stacking in trimethoxyphenyl groups) .

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